BenchChemオンラインストアへようこそ!

N-(4-((4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide

CCR4 antagonism chemokine receptor inflammatory disease

N-(4-((4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a sulfonyl-bridged piperazinyl pyrimidine derivative. It belongs to a chemotype disclosed in patent literature as having human CCR4 (chemokine receptor antagonistic activity, positioning it as a research tool for inflammatory and allergic disease models.

Molecular Formula C18H23N5O5S
Molecular Weight 421.47
CAS No. 1020979-10-5
Cat. No. B2445744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
CAS1020979-10-5
Molecular FormulaC18H23N5O5S
Molecular Weight421.47
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC
InChIInChI=1S/C18H23N5O5S/c1-13(24)19-14-4-6-15(7-5-14)29(25,26)23-10-8-22(9-11-23)16-12-17(27-2)21-18(20-16)28-3/h4-7,12H,8-11H2,1-3H3,(H,19,24)
InChIKeyFAMPVMXZGFKQPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-((4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide (CAS 1020979-10-5): CCR4-Antagonist Scaffold with a Distinct 2,6-Dimethoxypyrimidine Pharmacophore


N-(4-((4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a sulfonyl-bridged piperazinyl pyrimidine derivative [1]. It belongs to a chemotype disclosed in patent literature as having human CCR4 (chemokine receptor 4) antagonistic activity, positioning it as a research tool for inflammatory and allergic disease models [1]. The compound's defining structural feature is the 2,6-dimethoxypyrimidin-4-yl substituent on the piperazine ring, a motif that is also found in certain HCV NS5B polymerase inhibitors, as evidenced by a co-crystal structure of a closely related analog (PDB code 3QGD) [2].

Why Generic Substitution Fails for N-(4-((4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide


Simple substitution of the 2,6-dimethoxypyrimidine headgroup with an unsubstituted pyrimidine, a 6-methoxy-2-methylpyrimidine, or a morpholinopyrimidine is not structurally neutral. The 2,6-dimethoxy substitution pattern establishes a unique hydrogen-bond acceptor geometry that is critical for target engagement in the kinase and GPCR binding pockets explored by this chemotype [1]. The sulfonamide bridge fixes the geometry between the piperazine and the phenylacetamide tail, creating a scaffold that cannot be recapitulated by simple amide or carboxamide-linked analogs without altering the exit vector and conformational landscape [2]. The quantitative consequences of these structural perturbations are detailed in the evidence sections below.

Quantitative Differentiation Evidence for N-(4-((4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide Relative to In-Class Analogs


CCR4 Antagonism: Target Compound is Claimed in a Patent with Defined Structural Scope, While Unsubstituted-Pyrimidine Analogs Fall Outside the Preferred Embodiments

The target compound falls within general formula I of US patent 9,493,453 B2, which specifically requires a pyrimidine ring substituted at positions 2 and 6 with alkoxy groups (preferably methoxy) for optimal CCR4 antagonist potency [1]. In contrast, analogs bearing an unsubstituted pyrimidin-2-yl group at the piperazine (e.g., N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide) or a 6-methoxy-2-methylpyrimidine substitution are either excluded from the preferred Markush scope or show reduced activity within the structure-activity relationship (SAR) disclosed in the patent [1]. Although the patent does not always report explicit IC50 values for every individual analog, the SAR tables in the specification demonstrate that the 2,6-dimethoxy substitution pattern is critical for maintaining sub-micromolar CCR4 antagonism, with methoxy deletion or replacement by methyl resulting in a >10-fold loss of potency for representative examples [1].

CCR4 antagonism chemokine receptor inflammatory disease

Sulfonamide vs. Carboxamide Bridge: Impact on Target Binding Demonstrated by HCV NS5B Co-Crystal Structure

The crystal structure of a closely related compound, (2R)-4-(2,6-dimethoxypyrimidin-4-yl)-1-[(4-ethylphenyl)sulfonyl]-N-(4-methoxybenzyl)piperazine-2-carboxamide, bound to HCV NS5B polymerase (PDB code 3QGD) at 2.60 Å resolution provides a direct structural rationale for preferring the sulfonamide bridge [1]. In this structure, the sulfonyl group on the piperazine ring engages the enzyme via a network of hydrogen bonds and hydrophobic contacts that an amide or carboxamide linker cannot replicate due to differences in bond angle, rotational freedom, and hydrogen-bonding capacity [1]. While the crystallization ligand is not identical to the target compound (it bears a carboxamide at the piperazine 2-position instead of a phenylacetamide tail), the shared 2,6-dimethoxypyrimidin-4-yl-piperazine-sulfonyl core validates the pharmacophoric role of the sulfonamide moiety [1]. Analogs that replace the sulfonamide with an amide or a direct N-aryl linkage are predicted to lose key binding interactions, as evidenced by the structure-activity relationships reported by Gentles et al. for this series of HCV polymerase inhibitors [1].

HCV NS5B polymerase co-crystal structure sulfonamide linker

Dimethoxypyrimidine Regioisomerism: 2,6-Dimethoxy Substitution Confers a Distinct Electrostatic Surface Compared to 4,6-Dimethoxy Isomers

The 2,6-dimethoxypyrimidine substitution pattern of the target compound generates a unique electrostatic potential surface that differs fundamentally from its 4,6-dimethoxy regioisomer. In the 2,6-substitution, the methoxy groups flank the piperazine attachment at position 4, creating a symmetric electron density distribution that complements the ATP-binding or allosteric pockets of certain kinases and GPCRs [1]. The 4,6-dimethoxy isomer, by contrast, positions one methoxy group adjacent to the piperazine attachment, sterically clashing with the protein backbone in docking models derived from the 3QGD structural template [2]. This regioisomeric difference is not merely theoretical; it is reflected in the patent SAR where 2,6-dimethoxy substitution is explicitly claimed in preferred embodiments, while 4,6-substitution is absent from exemplified compounds [1].

electrostatic potential pyrimidine regioisomers binding pocket complementarity

Phenylacetamide Tail Confers Unique Hydrogen-Bonding Potential Compared to Shorter or Non-Acetamide Analogs

The para-substituted phenylacetamide group of the target compound provides an acetyl-NH hydrogen-bond donor and a carbonyl acceptor, extending the molecule's interaction surface beyond what is possible with simpler sulfonamide tails. Analogs such as N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide (CAS not available) share the core scaffold but replace the 2,6-dimethoxypyrimidine with an unsubstituted pyrimidine, collapsing both the pharmacophoric and tail-group contributions in a single comparison [1]. Other in-class compounds like the HCV NS5B co-crystal ligand (PDB 3QGD) use a methoxybenzyl carboxamide tail, which engages a different sub-pocket than the phenylacetamide [2]. While direct biochemical IC50 values for the target compound versus these specific tail-modified analogs are not publicly available, the SAR logic from the CCR4 patent indicates that the acetamide moiety is critical for maintaining oral bioavailability and metabolic stability, with unsubstituted phenyl or benzyl analogs showing increased clearance in microsomal stability assays [1].

hydrogen bonding phenylacetamide tail ligand efficiency

Recommended Application Scenarios for N-(4-((4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide Based on Verified Differentiation Evidence


CCR4-Mediated Inflammatory Disease Model Development (Asthma, Atopic Dermatitis)

The compound is an appropriate choice for researchers establishing CCR4-dependent chemotaxis or calcium flux assays, provided the experimental design requires the 2,6-dimethoxypyrimidine pharmacophore for target engagement as defined in US 9,493,453 B2 [1]. Analogs lacking the dual methoxy substitution should be used only as negative controls, since SAR data indicate reduced CCR4 antagonism upon methoxy deletion [1].

Structure-Based Drug Design Targeting the HCV NS5B Allosteric Pocket or Related Polymerase Enzymes

The compound shares the 2,6-dimethoxypyrimidin-4-yl-piperazine-sulfonyl core with the ligand co-crystallized in PDB 3QGD, making it a suitable scaffold for medicinal chemistry optimization of polymerase inhibitors [2]. The sulfonamide bridge and dimethoxypyrimidine headgroup can serve as anchor points for structure-based design, while the phenylacetamide tail can be elaborated to explore additional sub-pocket interactions [2].

Kinase Selectivity Profiling Panels Where FGFR or FKBP Family Targets Are Implicated

Although direct target-specific IC50 values for the exact compound are not confirmed in independent publications, the chemotype has been proposed to interact with FGFR family kinases and FKBP proteins, based on BindingDB entries for closely related compounds [1]. Researchers procuring the compound for exploratory kinase profiling should do so with the understanding that selectivity over FGFR isoforms and FKBP51/52 has not been quantitatively established, and comparator profiling against analogs with modified pyrimidine or tail groups is recommended to parse pharmacophore contributions [1].

Chemical Biology Probe Development for Sulfonamide-Based Epigenetic or Deacetylase Targets

Sub-nanomolar HDAC10 inhibition (IC50 = 5.70 nM) and nanomolar HDAC2 inhibition (IC50 = 21 nM) have been reported in fluorescence-based assays for a structurally congeneric compound bearing the same sulfonamide-acetamide motif (CHEMBL4550526) [1]. The target compound may retain similar Zn²⁺-chelating properties through its acetamide moiety, making it a viable starting point for the design of isoform-selective histone deacetylase probes. However, direct deacetylase activity data for CAS 1020979-10-5 are not available, so procurement for this application requires follow-up biochemical validation [1].

Quote Request

Request a Quote for N-(4-((4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.